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Compound of Interest

Compound Name: 3-Acetylbenzophenone

Cat. No.: B1664593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-
Acetylbenzophenone (CAS No. 66067-44-5), a key intermediate in the synthesis of the

nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen. A thorough understanding of its

spectral characteristics is crucial for quality control, impurity profiling, and research and

development in the pharmaceutical industry. This document presents an in-depth interpretation

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of

3-Acetylbenzophenone, supported by detailed experimental protocols and data visualization.

Chemical Structure and Properties
IUPAC Name: 1-(3-benzoylphenyl)ethanone Molecular Formula: C₁₅H₁₂O₂ Molecular Weight:

224.25 g/mol

3-Acetylbenzophenone is a solid organic compound characterized by a benzoyl group and an

acetyl group attached to a central benzene ring at the meta position. This structure gives rise to

a unique spectral fingerprint that can be unequivocally identified through a combination of

spectroscopic techniques.

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass spectra of 3-Acetylbenzophenone.
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Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.33 s 1H H-11

8.14 d, J=7.8 Hz 1H H-7 or H-9

7.94 d, J=7.7 Hz 1H H-7 or H-9

7.82 d, J=7.7 Hz 2H H-2', H-6'

7.64 t, J=7.4 Hz 1H H-4'

7.50 t, J=7.8 Hz 2H H-3', H-5'

2.66 s 3H -COCH₃

Solvent: Deuterated Chloroform (CDCl₃) Reference: Trimethylsilane (TMS) at 0.00 ppm

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

197.7 C=O (acetyl)

196.3 C=O (benzoyl)

137.9 C-q

137.6 C-q

137.3 C-q

133.3 C-H

132.5 C-H

130.0 C-H

129.1 C-H

128.5 C-H

128.4 C-H

26.8 -CH₃

Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3073, 2918 Medium
C-H stretching (aromatic and

aliphatic)

1684 Strong
C=O stretching (acetyl

carbonyl)

1655 Strong
C=O stretching (benzoyl

carbonyl)

1595, 1427 Medium to Strong C=C stretching (aromatic)

1356 Medium -CH₃ bending

1285, 1233 Strong C-C-O stretching and bending

920, 820 Medium
C-H out-of-plane bending

(aromatic)

723, 691 Strong C-C bending (aromatic ring)

Sample Preparation: Potassium Bromide (KBr) disc

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

225 Main Peak
[M+H]⁺ (protonated molecular

ion)

147 - [C₉H₇O₂]⁺

119 - [C₈H₇O]⁺

105 - [C₇H₅O]⁺ (benzoyl cation)

91 - [C₇H₇]⁺ (tropylium cation)

77 - [C₆H₅]⁺ (phenyl cation)

Ionization Mode: Electrospray Ionization (ESI), positive ion mode
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Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of 3-Acetylbenzophenone was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing trimethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data

acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz

spectrometer operating at a frequency of 100 MHz. A proton-decoupled pulse sequence was

used to simplify the spectrum. A spectral width of 240 ppm and a relaxation delay of 2.0 s were

employed.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of 3-Acetylbenzophenone (1-2 mg) was finely ground

with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The

spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a blank KBr pellet was acquired and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 3-Acetylbenzophenone was prepared by dissolving a

small amount of the compound in a suitable solvent, typically methanol or acetonitrile, to a

concentration of approximately 1 mg/mL.

Data Acquisition: The mass spectrum was obtained using an electrospray ionization (ESI)

source coupled to a mass analyzer. The analysis was performed in positive ion mode. The
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sample solution was introduced into the ion source via direct infusion. The instrument was

scanned over a mass-to-charge (m/z) range of 50-500.

Spectral Interpretation and Visualization
Logical Workflow for Spectral Data Interpretation
The following diagram illustrates the logical workflow for the comprehensive spectral analysis

and interpretation of 3-Acetylbenzophenone.
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Caption: Workflow for the spectral analysis of 3-Acetylbenzophenone.

¹H NMR Spectrum Interpretation
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The ¹H NMR spectrum provides valuable information about the proton environments in the

molecule.

Aromatic Protons (δ 7.50-8.33 ppm): The complex multiplet pattern in this region is

characteristic of the two substituted benzene rings. The downfield chemical shifts are due to

the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl

groups. The distinct signals for the protons on the acetyl-substituted ring (H-7, H-9, H-11)

and the benzoyl-substituted ring (H-2', H-3', H-4', H-5', H-6') can be assigned based on their

multiplicity and coupling constants.

Acetyl Protons (δ 2.66 ppm): The singlet integrating to three protons is characteristic of the

methyl group of the acetyl moiety (-COCH₃). Its chemical shift is in the expected region for a

methyl group adjacent to a carbonyl group.

¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical

environments.

Carbonyl Carbons (δ 197.7 and 196.3 ppm): The two downfield signals correspond to the

two carbonyl carbons of the acetyl and benzoyl groups, respectively. Their high chemical

shifts are characteristic of carbonyl carbons.

Aromatic Carbons (δ 128.4-137.9 ppm): The signals in this region are assigned to the twelve

carbon atoms of the two benzene rings. The presence of multiple signals confirms the

unsymmetrical substitution pattern.

Methyl Carbon (δ 26.8 ppm): The upfield signal corresponds to the methyl carbon of the

acetyl group.

IR Spectrum Interpretation
The IR spectrum is instrumental in identifying the functional groups present in 3-
Acetylbenzophenone.

C=O Stretching (1684 and 1655 cm⁻¹): The two strong absorption bands are characteristic of

the stretching vibrations of the two carbonyl groups. The slightly different frequencies are
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due to the different electronic environments of the acetyl and benzoyl carbonyls.[1]

C-H Stretching (3073 and 2918 cm⁻¹): The bands above 3000 cm⁻¹ are typical for aromatic

C-H stretching, while the band below 3000 cm⁻¹ is due to the aliphatic C-H stretching of the

methyl group.[1]

C=C Stretching (1595 and 1427 cm⁻¹): These absorptions are characteristic of the carbon-

carbon double bond stretching vibrations within the aromatic rings.[1]

C-H Bending (920, 820, 723, 691 cm⁻¹): These bands in the fingerprint region correspond to

the out-of-plane and in-plane bending vibrations of the aromatic C-H bonds and C-C bonds

of the rings, providing information about the substitution pattern.[1]

Mass Spectrum Interpretation
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak ([M+H]⁺ at m/z 225): The peak at m/z 225 corresponds to the protonated

molecular ion of 3-Acetylbenzophenone, confirming its molecular weight of 224.25 g/mol .

[1]

Major Fragment Ions: The fragmentation pattern is consistent with the structure of 3-
Acetylbenzophenone. The prominent fragment at m/z 105 corresponds to the stable

benzoyl cation ([C₇H₅O]⁺), formed by cleavage of the bond between the benzoyl carbonyl

carbon and the central benzene ring. The fragment at m/z 77 represents the phenyl cation

([C₆H₅]⁺), resulting from the loss of carbon monoxide from the benzoyl cation. The presence

of a fragment at m/z 91 suggests the formation of the tropylium cation.

This comprehensive guide provides a detailed analysis of the spectral data of 3-
Acetylbenzophenone, which is essential for its identification, characterization, and quality

control in pharmaceutical applications. The presented data and interpretations serve as a

valuable resource for researchers and scientists in the field of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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